molecular formula C9H11BrN2O3 B6216694 methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate CAS No. 2732245-69-9

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Cat. No.: B6216694
CAS No.: 2732245-69-9
M. Wt: 275.1
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Description

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a complex organic compound with a unique structure that includes both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the formation of the oxazine ring. The bromination step is crucial and is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce the corresponding alcohols, and substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{3-chloro-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
  • Methyl 2-{3-fluoro-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
  • Methyl 2-{3-iodo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Uniqueness

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2732245-69-9

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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